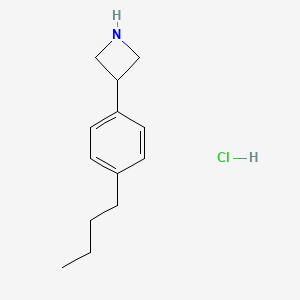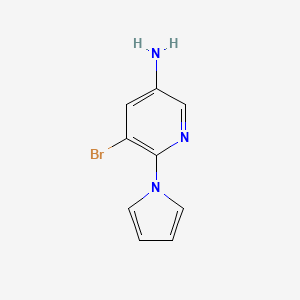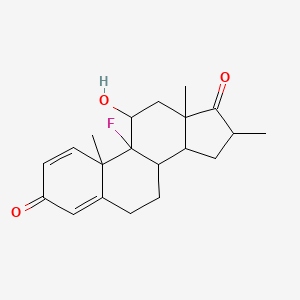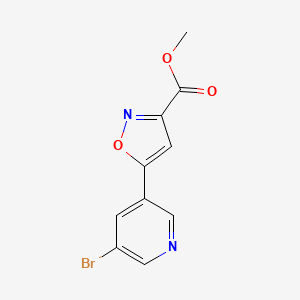![molecular formula C14H26O4 B13712265 (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid CAS No. 200866-62-2](/img/structure/B13712265.png)
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid is an organic compound with a complex structure It is characterized by the presence of an octanoic acid backbone with a 2-oxoethyl group and a 2-methylpropan-2-yl ether group attached to it
Vorbereitungsmethoden
The synthesis of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid can be achieved through several synthetic routes. One common method involves the esterification of octanoic acid with 2-methylpropan-2-ol, followed by oxidation to introduce the 2-oxoethyl group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid include:
2-Propanol, 2-methyl-: Shares the 2-methylpropan-2-yl group but lacks the octanoic acid backbone.
Phenylephrine Related Compound F: Contains a similar oxo group but has a different overall structure.
Ethyl 3-(furan-2-yl)propionate: Has a similar ester linkage but differs in the rest of the structure. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
200866-62-2 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-11(13(16)17)10-12(15)18-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
VBIWMQQSWQTOSY-LLVKDONJSA-N |
Isomerische SMILES |
CCCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)



